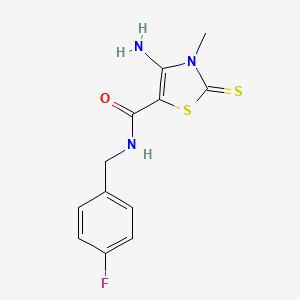![molecular formula C14H8Br2N4O2 B12142449 N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12142449.png)
N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide is a synthetic organic compound characterized by its unique structure, which includes a dibromoindole moiety linked to a pyridine carbohydrazide. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 5,7-dibromoindole, is synthesized through the bromination of indole using bromine in an appropriate solvent such as acetic acid.
Condensation Reaction: The 5,7-dibromoindole is then reacted with pyridine-4-carbohydrazide in the presence of a condensing agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the desired hydrazone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The dibromo groups in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted indole derivatives.
科学研究应用
N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.
Chemical Biology: The compound serves as a probe to study the interaction between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
作用机制
The mechanism by which N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide exerts its effects involves:
Molecular Targets: The compound targets specific enzymes, such as kinases or proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: It interferes with pathways like the MAPK/ERK pathway, which is often implicated in cancer cell growth and survival.
相似化合物的比较
Similar Compounds
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide
- N’-[(3Z)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide
Uniqueness
N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide is unique due to the presence of two bromine atoms on the indole ring, which can significantly influence its reactivity and biological activity compared to its mono-bromo or dichloro counterparts.
This compound’s distinct structure and reactivity profile make it a valuable subject of study in various fields, offering potential for novel therapeutic applications and insights into enzyme inhibition mechanisms.
属性
分子式 |
C14H8Br2N4O2 |
|---|---|
分子量 |
424.05 g/mol |
IUPAC 名称 |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H8Br2N4O2/c15-8-5-9-11(10(16)6-8)18-14(22)12(9)19-20-13(21)7-1-3-17-4-2-7/h1-6,18,22H |
InChI 键 |
OKXDAAVBRTWHMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,6-difluorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12142370.png)

![5-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazol-3-amine](/img/structure/B12142381.png)
![2-[5-(2-furyl)-4-(2-furylmethyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methy lphenyl)acetamide](/img/structure/B12142384.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B12142390.png)

![Methylethyl 2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12142397.png)
![N-(3,4-dimethylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12142400.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12142405.png)
![4-{[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzamide](/img/structure/B12142411.png)
![7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12142427.png)
![16-(3-imidazol-1-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione](/img/structure/B12142432.png)
![3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12142439.png)
![N,N-diethyl-4-{(E)-hydroxy[1-(2-methoxyethyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]methyl}benzenesulfonamide](/img/structure/B12142441.png)
